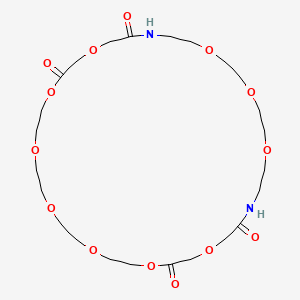![molecular formula C16H12N2O13S4 B14438788 8-[(2,5-Disulfophenyl)diazenyl]-7-hydroxynaphthalene-1,3-disulfonic acid CAS No. 78335-10-1](/img/structure/B14438788.png)
8-[(2,5-Disulfophenyl)diazenyl]-7-hydroxynaphthalene-1,3-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-[(2,5-Disulfophenyl)diazenyl]-7-hydroxynaphthalene-1,3-disulfonic acid is a complex organic compound belonging to the class of azo dyes. Azo dyes are characterized by the presence of one or more azo groups (-N=N-) which are responsible for their vivid colors. This particular compound is known for its applications in various scientific and industrial fields due to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2,5-Disulfophenyl)diazenyl]-7-hydroxynaphthalene-1,3-disulfonic acid typically involves the diazotization of 2,5-disulfophenylamine followed by coupling with 7-hydroxynaphthalene-1,3-disulfonic acid. The reaction is carried out in an acidic medium, often using hydrochloric acid, to facilitate the formation of the diazonium salt. The coupling reaction is then performed in an alkaline medium to ensure the stability of the azo bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions such as temperature, pH, and concentration of reactants to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistency and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
8-[(2,5-Disulfophenyl)diazenyl]-7-hydroxynaphthalene-1,3-disulfonic acid undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction of the azo group leads to the formation of corresponding amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite and zinc dust in acidic medium are used.
Substitution: Reagents like halogens and nitro compounds are used under controlled conditions.
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Amines.
Substitution: Halogenated or nitro-substituted derivatives.
Applications De Recherche Scientifique
8-[(2,5-Disulfophenyl)diazenyl]-7-hydroxynaphthalene-1,3-disulfonic acid finds applications in various fields:
Chemistry: Used as a pH indicator and in complexometric titrations.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems.
Industry: Utilized in the manufacturing of dyes and pigments for textiles and inks.
Mécanisme D'action
The compound exerts its effects primarily through its azo group, which can undergo reversible redox reactions. The molecular targets include various enzymes and proteins that interact with the azo group, leading to changes in their activity. The pathways involved often include electron transfer processes that are crucial for the compound’s function as a dye and indicator.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-hydroxy-8-{[4-(phenyldiazenyl)phenyl]diazenyl}naphthalene-1,3-disulfonic acid
- 1,7-Naphthalenedisulfonic acid, 4-amino-3-[2-[4-[2-(2,4-disulfophenyl)diazenyl]-3-methylphenyl]diazenyl]-5-hydroxy-6-[2-(4-nitro-2-sulfophenyl)diazenyl]-, sodium salt
Uniqueness
8-[(2,5-Disulfophenyl)diazenyl]-7-hydroxynaphthalene-1,3-disulfonic acid is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring precise colorimetric changes and stability under various conditions.
Propriétés
Numéro CAS |
78335-10-1 |
|---|---|
Formule moléculaire |
C16H12N2O13S4 |
Poids moléculaire |
568.5 g/mol |
Nom IUPAC |
8-[(2,5-disulfophenyl)diazenyl]-7-hydroxynaphthalene-1,3-disulfonic acid |
InChI |
InChI=1S/C16H12N2O13S4/c19-12-3-1-8-5-10(33(23,24)25)7-14(35(29,30)31)15(8)16(12)18-17-11-6-9(32(20,21)22)2-4-13(11)34(26,27)28/h1-7,19H,(H,20,21,22)(H,23,24,25)(H,26,27,28)(H,29,30,31) |
Clé InChI |
AGUGNRVUWRLBKZ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C2=C(C=C(C=C21)S(=O)(=O)O)S(=O)(=O)O)N=NC3=C(C=CC(=C3)S(=O)(=O)O)S(=O)(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


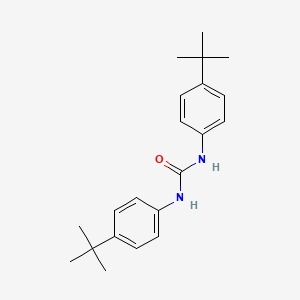
![1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine](/img/structure/B14438711.png)
![Ethyl 8-methyl-1,4-dioxaspiro[4.5]dec-7-ene-7-carboxylate](/img/structure/B14438712.png)
![{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol](/img/structure/B14438717.png)

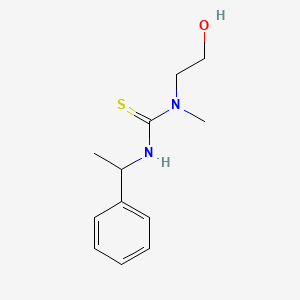

![7,7-Dibromo-2-ethoxy-3-oxabicyclo[4.1.0]heptane](/img/structure/B14438733.png)

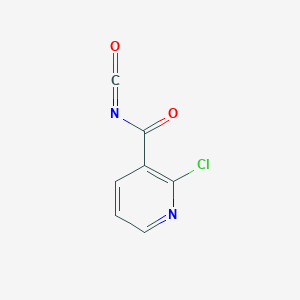

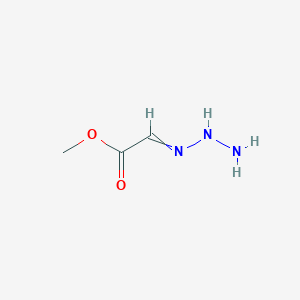
![[4-(Dimethylamino)phenyl]phosphonic dichloride](/img/structure/B14438771.png)
